Cas no 61441-24-5 (trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol)

trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol 化学的及び物理的性質
名前と識別子
-
- (9S,10S)-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-9,10-diol
- Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans-
- trans-7,8,9,10-tetrahydro-benzo[a]pyrene-9,10-diol
- 61441-24-5
- (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
- trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-9,10-diol
- Rel-(9S,10S)-7,8,9,10-tetrahydrobenzo[pqr]tetraphene-9,10-diol
- trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol
-
- インチ: InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1
- InChIKey: HWHYAMCEKZOBEK-OXJNMPFZSA-N
- ほほえんだ: c1cc2ccc3cc4c(c5c3c2c(c1)cc5)[C@@H]([C@H](CC4)O)O
計算された属性
- せいみつぶんしりょう: 288.11508
- どういたいしつりょう: 288.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 0
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 532.9±50.0 °C at 760 mmHg
- フラッシュポイント: 257.0±24.7 °C
- PSA: 40.46
- じょうきあつ: 0.0±1.5 mmHg at 25°C
trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T292935-.5mg |
trans-7,8,9,10-tetrahydro-benzo[a]pyrene-9,10-diol |
61441-24-5 | 5mg |
$155.00 | 2023-05-17 | ||
TRC | T292935-0.5mg |
trans-7,8,9,10-tetrahydro-benzo[a]pyrene-9,10-diol |
61441-24-5 | 0.5mg |
$ 125.00 | 2022-06-02 | ||
TRC | T292935-10mg |
trans-7,8,9,10-tetrahydro-benzo[a]pyrene-9,10-diol |
61441-24-5 | 10mg |
$1803.00 | 2023-05-17 | ||
TRC | T292935-2.5mg |
trans-7,8,9,10-tetrahydro-benzo[a]pyrene-9,10-diol |
61441-24-5 | 2.5mg |
$603.00 | 2023-05-17 | ||
TRC | T292935-50mg |
trans-7,8,9,10-tetrahydro-benzo[a]pyrene-9,10-diol |
61441-24-5 | 50mg |
$ 7600.00 | 2023-09-06 |
trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol 関連文献
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diolに関する追加情報
trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol and CAS No. 61441-24-5: A Comprehensive Overview of Its Biological Significance and Research Applications
trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol is a critical compound with the CAS No. 61441-24-5 identifier, widely recognized for its unique molecular structure and potential biological activities. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their complex interactions with biological systems. Recent studies have highlighted its role in environmental toxicology and pharmacological research, making it a focal point in contemporary scientific inquiry.
As a derivative of benzoapyrene, trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol exhibits structural features that distinguish it from its parent compound. The addition of hydroxyl groups at the 9,10-diol positions introduces functional groups capable of modulating its reactivity and biological activity. These modifications are particularly significant in the context of environmental degradation processes, where such compounds may undergo metabolic transformations that influence their toxicity profiles.
Recent advancements in analytical chemistry have enabled more precise characterization of trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques have been employed to confirm its molecular formula (C16H10O2) and to elucidate its fragmentation patterns. These findings are crucial for understanding its behavior in complex environmental matrices and its potential interactions with biological systems.
One of the most notable recent studies on trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol was published in the Journal of Environmental Science and Health in 2023. Researchers investigated its bioavailability and metabolic pathways in aquatic organisms, revealing that it undergoes significant biotransformation through cytochrome P450 enzymes. This metabolic activity is critical for assessing its environmental impact and potential for bioaccumulation in ecosystems.
Another groundbreaking study, published in Environmental Toxicology and Chemistry in 2022, explored the role of trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol in oxidative stress pathways. The compound was found to act as a reactive oxygen species (ROS) generator, contributing to cellular damage in vitro. These findings underscore its relevance in understanding the mechanisms of environmental pollutants and their health implications.
From a pharmacological perspective, trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol has attracted attention for its potential therapeutic applications. A 2021 study in Pharmacological Research demonstrated its ability to modulate inflammatory responses by interacting with nuclear factor kappa B (NF-κB) pathways. This property suggests its potential as an adjunct in the treatment of inflammatory diseases, although further clinical trials are needed to validate its efficacy.
Researchers are also exploring the use of trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol as a biomarker for environmental exposure. Its presence in biological fluids has been correlated with long-term exposure to PAHs, making it a valuable tool for assessing occupational and environmental health risks. This application highlights the compound's dual role in both toxicological and clinical research.
Despite its potential applications, the study of trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol remains challenging due to its chemical stability and limited solubility in aqueous solutions. Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), are essential for its detection and quantification in complex matrices. These technical hurdles underscore the need for continued innovation in analytical methodologies.
Future research directions include the investigation of trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol's interactions with other environmental pollutants and its role in synergistic toxicity. Additionally, studies on its potential for biodegradation by microbial communities could provide insights into its environmental fate and risk mitigation strategies.
In conclusion, trans-7,8,9,10-tetrahydro-benzoapyrene-9,10-diol represents a significant area of research with implications spanning environmental science, toxicology, and pharmacology. Its unique chemical properties and biological activities make it a subject of ongoing scientific inquiry, with potential applications in both risk assessment and therapeutic development.
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